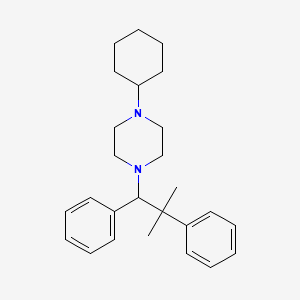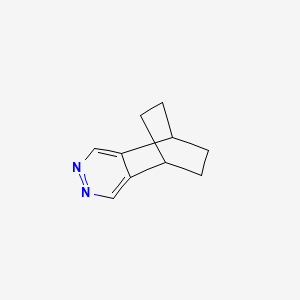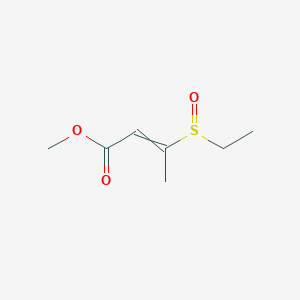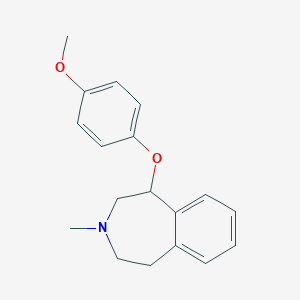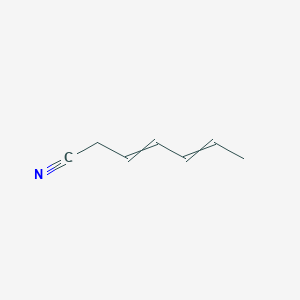
1-Ethyl-6-fluoro-7-(4-formylpiperazin-1-yl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Ethyl-6-fluoro-7-(4-formylpiperazin-1-yl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid is a synthetic compound with a molecular formula of C17H18FN3O4 and a molecular weight of 347.34 g/mol . It is known for its applications in pharmaceutical research and development, particularly as a reference material.
准备方法
The synthesis of 1-Ethyl-6-fluoro-7-(4-formylpiperazin-1-yl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid involves multiple steps, starting from the appropriate naphthyridine derivative. The synthetic route typically includes:
Formation of the naphthyridine core: This is achieved through cyclization reactions involving suitable precursors.
Introduction of the fluoro and ethyl groups: These groups are introduced via substitution reactions using reagents like ethyl halides and fluorinating agents.
Attachment of the piperazine ring: The piperazine ring is introduced through nucleophilic substitution reactions.
Formylation: The formyl group is added to the piperazine ring using formylating agents under controlled conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using automated synthesis equipment and stringent quality control measures.
化学反应分析
1-Ethyl-6-fluoro-7-(4-formylpiperazin-1-yl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like sodium borohydride can convert the formyl group to an alcohol.
Substitution: The fluoro and ethyl groups can be substituted with other functional groups using appropriate nucleophiles under controlled conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and temperature control to ensure selective and efficient transformations. Major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
1-Ethyl-6-fluoro-7-(4-formylpiperazin-1-yl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid is widely used in scientific research, including:
Chemistry: As a reference material for analytical methods development and validation.
Biology: In studies involving enzyme inhibition and receptor binding assays.
Medicine: As a precursor for the synthesis of pharmaceutical compounds with potential therapeutic applications.
Industry: In the development of new materials and chemical processes.
作用机制
The mechanism of action of 1-Ethyl-6-fluoro-7-(4-formylpiperazin-1-yl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. The pathways involved may include signal transduction, metabolic regulation, and cellular response mechanisms .
相似化合物的比较
1-Ethyl-6-fluoro-7-(4-formylpiperazin-1-yl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid can be compared with similar compounds such as:
Norfloxacin impurity G: A related compound with similar structural features but different functional groups.
1-Cyclopropyl-7-(4-ethylpiperazin-1-yl)-6-fluoroquinolin-4(1H)-one: Another fluoroquinolone derivative with distinct pharmacological properties.
(3RS)-9-Fluoro-3-methyl-10-(4-methyl-4-oxidopiperazin-1-yl)-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid: A compound with a different core structure but similar functional groups.
The uniqueness of this compound lies in its specific combination of functional groups and its applications in various fields of research.
属性
CAS 编号 |
87939-13-7 |
|---|---|
分子式 |
C16H17FN4O4 |
分子量 |
348.33 g/mol |
IUPAC 名称 |
1-ethyl-6-fluoro-7-(4-formylpiperazin-1-yl)-4-oxo-1,8-naphthyridine-3-carboxylic acid |
InChI |
InChI=1S/C16H17FN4O4/c1-2-20-8-11(16(24)25)13(23)10-7-12(17)15(18-14(10)20)21-5-3-19(9-22)4-6-21/h7-9H,2-6H2,1H3,(H,24,25) |
InChI 键 |
BWONSKDEHNBHTK-UHFFFAOYSA-N |
规范 SMILES |
CCN1C=C(C(=O)C2=CC(=C(N=C21)N3CCN(CC3)C=O)F)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


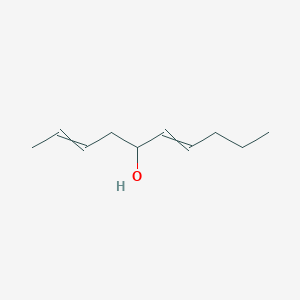
![Glycyl-N-[(3-carboxyphenyl)methyl]glycinamide](/img/structure/B14398468.png)
![Bis[(trimethoxysilyl)methyl]mercury](/img/structure/B14398474.png)
